Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate
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Overview
Description
Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indole core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Functionalization of the indole ring: The indole ring is then functionalized with various substituents to introduce the desired functional groups.
Esterification: The carboxylic acid group on the indole ring is esterified with ethanol to form the ethyl ester.
Ethoxycarbonylation: The ethoxy group is introduced through an ethoxycarbonylation reaction, typically using ethyl chloroformate as the reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anticancer, antiviral, or antimicrobial properties.
Biological Studies: Researchers use the compound to study its effects on various biological pathways and molecular targets, helping to understand its mechanism of action.
Chemical Biology: The compound is used as a tool to probe biological systems and investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific functional groups and structural features, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-3-23-17(21)12-25-13-8-9-14-16(11-13)20-10-6-5-7-15(20)18(14)19(22)24-4-2/h5-11H,3-4,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHSBWRUUKIXKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=C3N2C=CC=C3)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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